molecular formula C24H17Cl2N3O5 B2814642 (Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide CAS No. 522656-13-9

(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide

Cat. No.: B2814642
CAS No.: 522656-13-9
M. Wt: 498.32
InChI Key: GYVZRVLCCNTQBT-UHFFFAOYSA-N
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Description

This compound is a propenamide derivative featuring a cyano group at the C2 position, a 2-chloro-4-nitrophenyl amide moiety, and a substituted diaryl ether system. The (Z)-stereochemistry of the propenamide double bond is critical for its spatial orientation, influencing interactions with biological targets. Key structural elements include:

  • Nitro group at the 4-position of the phenyl ring (electron-withdrawing, enhancing electrophilicity).
  • Cyanopropenamide backbone, which may enhance binding affinity through hydrogen bonding or dipole interactions .

Properties

IUPAC Name

(Z)-N-(2-chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O5/c1-33-22-7-3-5-16(23(22)34-14-15-4-2-6-18(25)10-15)11-17(13-27)24(30)28-21-9-8-19(29(31)32)12-20(21)26/h2-12H,14H2,1H3,(H,28,30)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVZRVLCCNTQBT-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Halogenation: Chlorination of the aromatic ring.

    Etherification: Formation of the methoxy group through a nucleophilic substitution reaction.

    Formation of the Enamide: This step involves the reaction of the intermediate compounds to form the final enamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyano groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amino derivatives of the original compound.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of nitro and cyano groups suggests it could interact with biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and materials with specific properties. Its unique structure allows for modifications that can tailor its properties for various applications.

Mechanism of Action

The mechanism of action of (Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and cyano groups can participate in electron transfer reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

XCT790: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

  • Structural Similarities: Cyano-propenamide core. Substituted diaryl ether (3-methoxy, 4-aryloxy groups).
  • Key Differences :
    • Terminal amide group: XCT790 features a thiadiazole ring with trifluoromethyl substituents, while the query compound has a 2-chloro-4-nitrophenyl group.
    • Additional trifluoromethyl groups in XCT790 enhance metabolic stability but may increase toxicity.
  • Biological Relevance: XCT790 is a known inverse agonist of estrogen-related receptor α (ERRα), targeting G protein-coupled receptors (GPCRs) .

N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide

  • Structural Similarities: Cyano-propenamide backbone. Chlorophenyl substituents.
  • Key Differences :
    • Lacks the nitro and methoxy groups present in the query compound.
    • Simpler substitution pattern may reduce steric hindrance.

Thiazolidine-2,4-dione Derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide)

  • Structural Similarities :
    • Chlorophenyl and methoxy groups.
  • Key Differences :
    • Thiazolidine-2,4-dione core instead of propenamide.
    • Acetamide linker vs. propenamide double bond.
  • Biological Activity: Inhibits iNOS expression in RAW 264.7 macrophages (IC50 = 45.6 µM) . The propenamide scaffold in the query compound may offer improved rigidity and binding kinetics compared to the flexible thiazolidine derivatives.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity IC50 (if available) Reference
(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide Cyano-propenamide 2-Cl-4-NO2-phenyl, 3-Cl-phenyl-O-, 3-OCH3 Not explicitly reported N/A
XCT790 Cyano-propenamide 3-OCH3, 4-O-(2,4-bis(CF3)phenyl), thiadiazole-CF3 ERRα (GPCR inverse agonist) Not reported
N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide Cyano-propenamide 3-Cl-phenyl, 4-Cl-phenyl Not reported N/A
Thiazolidine-2,4-dione derivative Thiazolidine-2,4-dione 3-Cl-phenyl, 4-OCH3, methoxymethyl iNOS inhibition in macrophages 45.6 µM

Research Findings and Implications

This contrasts with XCT790’s trifluoromethyl groups, which prioritize hydrophobic interactions . The Z-configuration of the propenamide double bond likely imposes a planar geometry, optimizing interactions with flat binding pockets (e.g., enzyme active sites).

Comparative Potency: Thiazolidine derivatives exhibit moderate iNOS inhibition (IC50 ~45 µM), while the query compound’s propenamide scaffold could offer superior potency due to increased rigidity and electronic effects . XCT790’s thiadiazole moiety demonstrates the importance of heterocyclic termini in GPCR targeting, suggesting that the query compound’s nitro-phenyl group may redirect activity toward nitroreductases or oxidative stress pathways .

Synthetic Considerations :

  • The synthesis of analogous compounds (e.g., ) highlights the feasibility of modifying the aryl ether and terminal amide groups to tune solubility and bioavailability .

Biological Activity

(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound with a molecular formula of C24H17Cl2N3O5 and a molecular weight of 498.32 g/mol. Its structural features, including multiple aromatic rings and various functional groups such as chloro, nitro, and methoxy, suggest potential biological activities that warrant investigation in medicinal chemistry.

Chemical Structure and Properties

The compound's unique structure is characterized by:

  • Chloro and Nitro Groups : These groups are known to enhance biological activity by interacting with various targets.
  • Cyanopropene Moiety : This suggests possible reactivity that could lead to diverse biological interactions.

Similar Compounds and Their Activities

To contextualize the potential activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes notable examples:

Compound NameStructure FeaturesBiological Activity
4-NitrophenolNitro group on phenolAntiseptic, precursor in dye synthesis
3-ChlorophenolChlorine substituent on phenolAntimicrobial properties
N-(4-Hydroxyphenyl)acetamideAcetamide linked to phenolic structureAnalgesic properties

The structural complexity of this compound may enhance its selectivity and potency against specific biological targets compared to simpler analogs.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. Interaction studies focusing on its biological mechanisms would be crucial for determining its feasibility for clinical applications. These studies may include:

  • In vitro assays to evaluate cytotoxicity and efficacy against various cell lines.
  • In vivo studies to assess pharmacokinetics and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves sequential substitution, reduction, and condensation reactions. Key steps include:

  • Substitution : Reacting 3-chloro-4-fluoronitrobenzene with substituted benzyl alcohols (e.g., 3-chlorophenylmethoxy derivatives) under alkaline conditions to form intermediates .
  • Reduction : Nitro-group reduction using iron powder under acidic conditions to generate aniline derivatives. Alternative reducing agents (e.g., catalytic hydrogenation) may improve yield but require safety protocols .
  • Condensation : Reacting the aniline intermediate with cyanoacetic acid using condensing agents (e.g., DCC or EDC). Solvent choice (ethanol, DMSO) and temperature (60–80°C) significantly affect purity .
  • Optimization : Use Design of Experiments (DoE) to vary parameters like pH, solvent polarity, and catalyst loading. Monitor progress via HPLC and TLC .

Q. How is the compound characterized to confirm its structure and purity?

  • Answer : Essential analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., methoxy, chloro, nitro groups) and stereochemistry (Z-configuration). Key signals: aromatic protons (δ 6.5–8.5 ppm), cyano group (δ ~110 ppm in 13^13C) .
  • IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Prioritize target-agnostic assays:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. The nitro and cyano groups suggest potential electron-deficient binding pockets .
  • Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins (e.g., BSA for preliminary affinity assessment) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in different synthesis protocols be resolved?

  • Answer : Contradictions often arise from:

  • Reduction Step Efficiency : Iron powder under acidic conditions (yield ~70%) vs. catalytic hydrogenation (higher yields but safety risks) . Validate via side-product analysis (e.g., LC-MS to detect nitroso intermediates).
  • Solvent Effects : Polar aprotic solvents (DMSO) may stabilize intermediates but increase side reactions. Compare kinetics via in-situ FTIR monitoring .
  • Statistical Analysis : Apply ANOVA to identify significant variables across protocols. Replicate experiments under controlled conditions (e.g., inert atmosphere) .

Q. What computational strategies are effective in predicting the compound’s mechanism of action?

  • Answer : Combine:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or G-protein-coupled receptors. Focus on the enamide and nitrophenyl motifs as pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds with active-site residues (e.g., Asp, Lys) .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy) on bioactivity using descriptors like Hammett constants .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Answer : Key considerations:

  • Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) improve scalability vs. homogeneous alternatives. Monitor Z/E isomer ratios via chiral HPLC .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for condensation steps, reducing side products .
  • Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy to track stereochemistry during scale-up .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how should this be addressed?

  • Answer : Variations arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and characterize via X-ray diffraction .
  • Impurity Profiles : Compare DSC thermograms of batches with >98% purity (HPLC) vs. lower-purity samples. Purity <95% can depress melting points by 5–10°C .
  • Standardization : Adopt ASTM E794-06 for consistent measurement conditions (heating rate: 1°C/min) .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Steps

StepReagents/ConditionsYield (%)Purity (HPLC, %)Reference
Substitution3-Chloro-4-fluoronitrobenzene, KOH, DMSO, 80°C8592
ReductionFe powder, HCl, 60°C7088
CondensationCyanoacetic acid, EDC, CH₃CN, RT7895

Table 2 : Spectral Data for Structural Confirmation

TechniqueKey PeaksInterpretation
1^1H NMR (400 MHz, DMSO-d6)δ 8.2 (d, J=8 Hz, 1H, Ar-H), δ 6.9 (s, 1H, OCH₃)Nitrophenyl and methoxy groups
IR (KBr)2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (amide C=O)Cyano and amide bonds

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